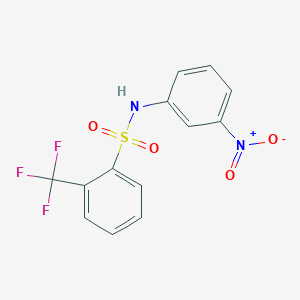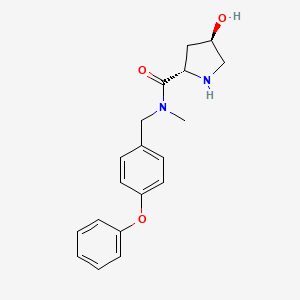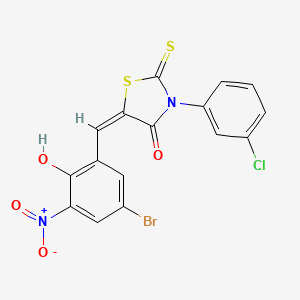![molecular formula C19H16N4O B5530915 N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide](/img/structure/B5530915.png)
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide (BICH) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BICH is a hydrazide derivative of indole, which is a common structural motif found in many biologically active compounds. BICH is a promising compound that has shown potential in various biological activities, including antitumor, antibacterial, and antifungal activities.
Wirkmechanismus
The mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide varies depending on the biological activity studied. In general, this compound targets the cell membrane of the target organism, leading to cell death. In cancer cells, this compound induces apoptosis by targeting the mitochondrial pathway. In bacteria, this compound disrupts the bacterial cell membrane, leading to cell death. In fungi, this compound disrupts the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the biological activity studied. In general, this compound induces cell death in the target organism, leading to a decrease in cell proliferation. This compound has also been shown to induce apoptosis in cancer cells, leading to a decrease in tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has several advantages and limitations for lab experiments. The advantages include its potent biological activity and its ability to target various organisms. The limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Zukünftige Richtungen
There are several future directions for the study of N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide. These include:
1. Optimization of the synthesis method to improve the yield and purity of this compound.
2. Further studies to determine the optimal dosage and administration of this compound for various biological activities.
3. Studies to determine the potential toxicity of this compound and its safety for human use.
4. Studies to investigate the potential use of this compound in combination with other drugs for enhanced biological activity.
5. Studies to investigate the potential use of this compound in other biological activities, such as antiviral and anti-inflammatory activities.
Synthesemethoden
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide can be synthesized by the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 2-cyanoacetohydrazide in the presence of a catalyst. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the corresponding hydrazide using a reducing agent.
Wissenschaftliche Forschungsanwendungen
N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-cyanoacetohydrazide has shown potential in various scientific research applications, including:
1. Antitumor activity: this compound has been shown to exhibit potent antitumor activity against various cancer cell lines. It induces apoptosis and inhibits cell proliferation by targeting the mitochondrial pathway.
2. Antibacterial activity: this compound has been shown to exhibit antibacterial activity against various gram-positive and gram-negative bacteria. It inhibits bacterial growth by disrupting the bacterial cell membrane.
3. Antifungal activity: this compound has been shown to exhibit antifungal activity against various fungi. It inhibits fungal growth by disrupting the fungal cell membrane.
Eigenschaften
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2-cyanoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c20-11-10-19(24)22-21-12-16-14-23(13-15-6-2-1-3-7-15)18-9-5-4-8-17(16)18/h1-9,12,14H,10,13H2,(H,22,24)/b21-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEDZTFNZFSJGO-CIAFOILYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NNC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/NC(=O)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-nitrobenzyl)thio]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B5530837.png)
![5-amino-N-{4-[chloro(difluoro)methoxy]phenyl}-3-methylisoxazole-4-carboxamide](/img/structure/B5530848.png)


![N-(1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-3-pyrrolidinyl)acetamide](/img/structure/B5530872.png)
![2-benzyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-1,3-thiazole-4-carboxamide](/img/structure/B5530884.png)



![1-{2-[2-(3-fluorophenyl)azepan-1-yl]-2-oxoethyl}pyrrolidin-2-one](/img/structure/B5530904.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-(2,4-dimethoxybenzoyl)-7-azaspiro[3.5]nonan-1-ol hydrochloride](/img/structure/B5530910.png)


